![molecular formula C12H16BF2NO3 B1458387 2-(Difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1628116-87-9](/img/structure/B1458387.png)
2-(Difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2-(Difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as 2-DFMP, is a heterocyclic compound containing a nitrogen atom surrounded by two oxygen atoms. It is a member of the pyridine family and is used in various research applications. It is a versatile compound that can be used in the synthesis of other molecules, as well as in the study of biological systems.
Scientific Research Applications
Organic Synthesis
In organic synthesis, this compound serves as a versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The dioxaborolane moiety of the compound reacts with halide-substituted compounds to form new biaryl structures, which are foundational in pharmaceuticals and agrochemicals.
Medicinal Chemistry
Within medicinal chemistry, the compound is utilized for the development of new drug candidates. Its role in facilitating the synthesis of complex molecules allows researchers to create a diverse library of biologically active molecules. This diversity is crucial for high-throughput screening in drug discovery, where the compound’s ability to introduce boron into molecules is particularly valuable .
Materials Science
In materials science, the compound’s utility lies in its contribution to the synthesis of semiconducting polymers . These polymers have applications in electronics, such as in the production of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The precise control over the polymer structure afforded by this compound can lead to materials with desirable electrical and optical properties.
Agricultural Chemistry
The compound’s applications in agricultural chemistry are linked to its role in synthesizing new agrochemicals. By enabling the creation of novel molecules, it aids in the development of pesticides and herbicides with improved efficacy and reduced environmental impact. The boron-containing compounds synthesized using this reagent can exhibit unique modes of action against pests and plant diseases .
Environmental Studies
In environmental studies, researchers can use this compound to synthesize markers and probes for detecting environmental pollutants. The compound’s ability to incorporate into various molecular frameworks makes it suitable for creating sensitive and selective detection systems. These systems can monitor the presence of hazardous substances in soil, water, and air .
Catalysis
Lastly, in the field of catalysis, the compound can be employed to generate catalysts for organic reactions. The boron moiety can form part of a catalytic system that facilitates a range of transformations, including oxidation, reduction, and polymerization processes. Such catalysts are sought after for their efficiency and selectivity, which can lead to more sustainable chemical processes .
properties
IUPAC Name |
2-(difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BF2NO3/c1-11(2)12(3,4)19-13(18-11)8-5-6-16-9(7-8)17-10(14)15/h5-7,10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWPWMNBMONCDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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